molecular formula C12H19NO6 B13393417 (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid

Cat. No.: B13393417
M. Wt: 273.28 g/mol
InChI Key: WZMNSEVEWIDHND-UHFFFAOYSA-N
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Description

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including an amide, ester, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the protection of amino acids, followed by esterification and amidation reactions. The reaction conditions often require the use of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent unwanted side reactions. The final deprotection step yields the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new amides or esters.

Scientific Research Applications

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-butanoic acid
  • (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxyhexanoic acid

Uniqueness

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in distinct chemical reactions and exhibit particular biological activities that may not be observed in similar compounds.

Biological Activity

The compound (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid, commonly referred to as a tert-butoxycarbonyl (Boc) derivative of an amino acid, has garnered attention in biochemical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological significance.

  • IUPAC Name : this compound
  • Molecular Formula : C16H21NO6
  • Molecular Weight : 323.35 g/mol
  • CAS Number : 51186-58-4
  • Structural Representation :
    SMILES CC C C OC O NC CC O OCC1 CC CC C1 C O O\text{SMILES CC C C OC O NC CC O OCC1 CC CC C1 C O O}

The biological activity of this compound primarily revolves around its role as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that it may interact with:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of enzymes such as bacterial gyrase and topoisomerase IV, which are critical for DNA replication and transcription in bacteria .
  • Antimicrobial Activity : In vitro studies suggest that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
  • Selective Binding : The unique structural features allow for selective binding to target proteins, which enhances its efficacy while minimizing off-target effects .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : A study demonstrated that the compound exhibited an IC50 value in the low micromolar range against various bacterial strains, suggesting effective antimicrobial action .
  • Structure-Activity Relationship (SAR) : Research focused on modifying the central α-amino acid structure has revealed that certain substitutions can enhance the potency and selectivity of the compound against specific bacterial targets .
  • Pharmacokinetics and Toxicology : Preliminary assessments indicate favorable pharmacokinetic profiles with low toxicity in animal models, making it a candidate for further development in therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
Enzyme InhibitionInhibits bacterial gyrase and topoisomerase IV
PharmacokineticsFavorable profiles with low toxicity

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-5-6-18-9(14)7-8(10(15)16)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNSEVEWIDHND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OCC=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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